molecular formula C14H13NO2 B3155444 Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate CAS No. 800375-15-9

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Cat. No. B3155444
M. Wt: 227.26
InChI Key: VFGHBOADZPXLKY-UHFFFAOYSA-N
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Patent
US07999132B2

Procedure details

3.1 g of iron powder was added to a mixed solution of 24 mL of methanol and 24 mL of acetic acid containing 4.8 g of methyl 2-nitro-4-phenylbenzoate, and the resulting mixture was heated to reflux for 2 hours. After the reaction mixture was cooled to room temperature, insoluble were removed by filtration and a saturated sodium hydrogen carbonate aqueous solution and ethyl acetate added to the filtrate. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure, Hexane was added to the obtained residue and a solid substance was separated by filtration to obtain 1.8 g of methyl 2-amino-4-phenylbenzoate as white solid.
Quantity
24 mL
Type
reactant
Reaction Step One
Name
methyl 2-nitro-4-phenylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[N+:3]([C:6]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])([O-])=O>[Fe].C(O)(=O)C>[NH2:3][C:6]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
CO
Name
methyl 2-nitro-4-phenylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
insoluble were removed by filtration
ADDITION
Type
ADDITION
Details
a saturated sodium hydrogen carbonate aqueous solution and ethyl acetate added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
WASH
Type
WASH
Details
after washed with a saturated sodium hydrogen carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure, Hexane
ADDITION
Type
ADDITION
Details
was added to the obtained residue
CUSTOM
Type
CUSTOM
Details
a solid substance was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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